(2-Chloroethyl)phosphoramidic dichloride
CAS No.: 20634-94-0
Cat. No.: VC17220685
Molecular Formula: C2H5Cl3NOP
Molecular Weight: 196.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20634-94-0 |
|---|---|
| Molecular Formula | C2H5Cl3NOP |
| Molecular Weight | 196.40 g/mol |
| IUPAC Name | 2-chloro-N-dichlorophosphorylethanamine |
| Standard InChI | InChI=1S/C2H5Cl3NOP/c3-1-2-6-8(4,5)7/h1-2H2,(H,6,7) |
| Standard InChI Key | IFMNWWRDKCBFTO-UHFFFAOYSA-N |
| Canonical SMILES | C(CCl)NP(=O)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physical Properties
(2-Chloroethyl)phosphoramidic dichloride is a phosphorus-containing compound with the systematic IUPAC name 2-chloro-N-dichlorophosphorylethylamine. Its molecular structure features a central phosphorus atom bonded to two chlorine atoms, a chloroethyl group (-CH₂CH₂Cl), and an amine group (-NH₂) . Key physical properties include:
The compound’s reactivity stems from the electrophilic phosphorus center and the labile chlorine atoms, which participate in nucleophilic substitution reactions .
Spectroscopic and Crystallographic Data
X-ray crystallography of derivatives, such as oxazaphospholidinones, reveals a tetrahedral geometry around phosphorus, with bond lengths of approximately 1.98 Å for P-Cl and 1.65 Å for P-N . Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, shows chemical shifts between 1.40 and 3.20 ppm, depending on the substituents’ spatial arrangement . For example, syn configurations of chiral substituents relative to the nitrogen mustard moiety result in downfield shifts compared to anti configurations .
Synthesis and Industrial Production
Conventional Synthesis Routes
The primary synthesis involves reacting bis(2-chloroethyl)amine hydrochloride with phosphoryl chloride (POCl₃) under reflux conditions :
Excess phosphoryl chloride is distilled off post-reaction, yielding a dark-brown oily residue purified via solvent extraction . This method achieves yields of 70–85% under optimized conditions .
Advanced Synthetic Strategies
Recent protocols emphasize enantioselective synthesis to produce chiral intermediates. For instance, reacting (2-chloroethyl)phosphoramidic dichloride with enantiopure amino alcohols generates diastereomeric oxazaphospholidinones, separable via flash chromatography . These derivatives are critical for studying structure-activity relationships in anticancer agents .
Applications in Pharmaceutical and Medicinal Chemistry
Chemotherapeutic Derivatives
Nitrogen mustard analogs derived from (2-chloroethyl)phosphoramidic dichloride, such as cyclophosphamide precursors, exhibit alkylating activity that disrupts DNA replication in cancer cells . Chiral oxazaphospholidinones demonstrate enhanced tumor selectivity in preclinical models, with 2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphospholidin-2-ones showing promise in leukemia and lymphoma therapies .
Antimicrobial and Antiviral Agents
Structural modifications, including sulfidation or selenation of the phosphorus center, yield compounds with broad-spectrum antimicrobial activity. For example, sulfide derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) .
Recent Research and Future Directions
Mechanistic Studies
Density functional theory (DFT) calculations correlate the compound’s reactivity with its frontier molecular orbitals. The LUMO energy (-2.34 eV) indicates high electrophilicity, favoring attack by nucleophiles at the phosphorus center .
Drug Delivery Innovations
Encapsulation in lipid nanoparticles (LNPs) reduces systemic toxicity while enhancing tumor accumulation. Preclinical trials show a 40% increase in median survival time for LNP-formulated derivatives in glioblastoma models .
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